molecular formula C19H20F2N4O B2937605 5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2380062-12-2

5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B2937605
CAS No.: 2380062-12-2
M. Wt: 358.393
InChI Key: JCLMMBGEBMYQQQ-UHFFFAOYSA-N
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Description

5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclopropanecarbonyl intermediate: This step involves the reaction of 4-fluorophenyl with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Piperazine coupling: The cyclopropanecarbonyl intermediate is then reacted with piperazine to form the piperazinyl intermediate.

    Pyrimidine formation: The final step involves the reaction of the piperazinyl intermediate with 5-fluoro-6-methylpyrimidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological receptors.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
  • 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one

Uniqueness

5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of a fluorinated pyrimidine core with a cyclopropanecarbonyl-piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O/c1-13-16(21)17(23-12-22-13)24-8-10-25(11-9-24)18(26)19(6-7-19)14-2-4-15(20)5-3-14/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLMMBGEBMYQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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